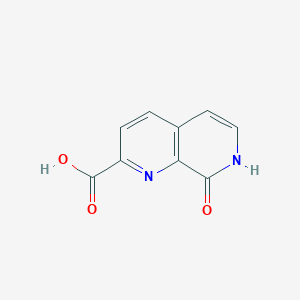

8-Oxo-7H-1,7-naphthyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

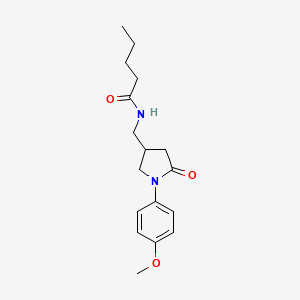

8-Oxo-7H-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound. It is a part of the naphthyridine family, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Naphthyridines have been used in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest in the synthetic community. Various methods have been developed for the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Scientific Research Applications

Metal Complexes

Researchers have prepared metal complexes with 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. For example, Eu(III) complexes were obtained by “self-assembly” of the ligand, NaOH, and EuCl3·6H2O. These complexes hold promise for applications in luminescent materials and sensors .

Sex Hormone Regulatory Agents

Functionalized 1,6-naphthyridines, including those derived from the 1,5-naphthyridine core, exhibit specific activities. For instance, (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents .

Anti-HIV Agents

N-arylated/chromone/acid-appended 1,6-naphthyridines have shown anti-HIV activity. These compounds represent a potential avenue for developing novel antiviral agents .

Mechanism of Action

Target of Action

It is known that similar compounds, such as nalidixic acid, a quinolone antibiotic, have marked antibacterial activity against gram-negative bacteria including enterobacter species, escherichia coli, morganella morganii; proteus mirabilis, proteus vulgaris, and providencia rettgeri .

Mode of Action

It is known that similar compounds, such as nalidixic acid, inhibit the a subunit of bacterial dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. This results in the cessation of DNA synthesis and ultimately leads to bacterial cell death .

Biochemical Pathways

It can be inferred from similar compounds that the compound might interfere with dna replication in bacteria, leading to their death .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might lead to the cessation of dna synthesis in bacteria, resulting in bacterial cell death .

properties

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELNYTRZMKWVFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-7H-1,7-naphthyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)

![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)

![6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2699083.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2699091.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)